A Technical Guide to 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol: Properties, Synthesis, and Applications
A Technical Guide to 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, a heterocyclic compound of significant interest to the scientific community. The tetrahydroquinoline scaffold is a core structural motif in a wide array of natural products and synthetic pharmaceuticals, making its derivatives valuable building blocks in medicinal chemistry and drug discovery.[1][2] This document delineates the molecular identity, physicochemical properties, and analytical characterization of the title compound. Furthermore, it presents a representative synthetic protocol, discusses its potential applications as a pharmaceutical intermediate, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking detailed technical information on this versatile molecule.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. This section details the structural and physicochemical properties of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.
Chemical Structure
2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is a bicyclic aromatic amine. Its structure consists of a benzene ring fused to a fully saturated piperidine ring, creating the tetrahydroquinoline core. A methyl group is substituted at the C2 position of the piperidine ring, and a hydroxyl (phenol) group is located at the C5 position of the aromatic ring.
Figure 1. 2D Chemical Structure of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.
Key Identifiers
Precise identification is critical for regulatory compliance, literature searches, and procurement. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol | N/A |
| Molecular Formula | C₁₀H₁₃NO | [3] |
| CAS Number | 108825-11-2 | [4] |
| InChI | InChI=1S/C10H13NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-4,7,11-12H,5-6H2,1H3 | [3] |
| InChIKey | RWIHAUCDTLMENH-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1CCC2=C(N1)C=CC=C2O | [3] |
Molecular Weight and Composition
The molecular weight is a fundamental property for stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Property | Value | Source |
| Molar Mass | 163.22 g/mol | [5] |
| Monoisotopic Mass | 163.09972 Da | [3] |
Predicted Physicochemical Properties
Computational models provide valuable estimates of a compound's behavior, aiding in the design of experiments for purification, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
| Property | Predicted Value | Source |
| XlogP | 2.4 | [3] |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
Spectroscopic and Analytical Characterization
Disclaimer: Experimental spectroscopic data for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is not widely available in public databases. The following information is based on predictive models and analysis of closely related structural analogues to provide an authoritative expectation for researchers characterizing this specific molecule.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable technique.
Expected Observations: In positive-ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present, particularly if these salts are contaminants in the solvent or glassware. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₃NO with high accuracy.
The table below lists predicted mass-to-charge ratios (m/z) for common adducts.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 164.10700 |
| [M+Na]⁺ | 186.08894 |
| [M+K]⁺ | 202.06288 |
| [M+NH₄]⁺ | 181.13354 |
| [M-H]⁻ | 162.09244 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
¹H NMR (Proton NMR): Based on the structure and data from analogues like 1,2,3,4-tetrahydroquinoline[6], the following proton signals are expected (in a solvent like CDCl₃ or DMSO-d₆):
-
Aromatic Protons (3H): Three signals in the aromatic region (~6.0-7.0 ppm), appearing as doublets or triplets, corresponding to the protons on the phenolic ring.
-
NH and OH Protons (2H): Two broad singlets that are exchangeable with D₂O. The chemical shift will be highly dependent on solvent and concentration.
-
Aliphatic Proton (1H): A multiplet for the proton at the C2 position, adjacent to the methyl group.
-
Aliphatic Protons (4H): Complex multiplets corresponding to the two CH₂ groups at the C3 and C4 positions.
-
Methyl Protons (3H): A doublet signal coupled to the C2 proton.
¹³C NMR (Carbon NMR): The spectrum should show 10 distinct carbon signals:
-
Aromatic Carbons (6C): Six signals in the aromatic region (~110-155 ppm), including two quaternary carbons (one bearing the -OH group and one at the ring junction) and four CH carbons.
-
Aliphatic Carbons (3C): Signals corresponding to the C2, C3, and C4 carbons of the saturated ring.
-
Methyl Carbon (1C): A single signal in the upfield region (~15-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹, corresponding to the secondary amine.
-
C-H (Aromatic) Stretch: Signals appearing just above 3000 cm⁻¹.
-
C-H (Aliphatic) Stretch: Signals appearing just below 3000 cm⁻¹.
-
C=C (Aromatic) Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
Synthesis and Purification
The synthesis of tetrahydroquinolines can often be achieved through the reduction of the corresponding quinoline precursor.[2] This approach is advantageous as it leverages well-established aromatic chemistry to build the initial scaffold, followed by a reliable reduction step.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves the catalytic hydrogenation of the corresponding quinoline derivative, 2-methylquinolin-5-ol. This precursor can be synthesized through established methods for quinoline construction, such as the Skraup or Doebner-von Miller reaction.
Representative Synthetic Protocol: Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of a quinoline to a tetrahydroquinoline. Note: This is a representative protocol and may require optimization for this specific substrate.
Step 1: Reaction Setup
-
To a high-pressure reaction vessel (e.g., a Parr hydrogenator), add 2-methylquinolin-5-ol (1.0 eq).
-
Add a suitable solvent, such as ethanol or glacial acetic acid.[7] A typical concentration is 0.1-0.5 M.
-
Carefully add the catalyst, Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (10% Pd/C), at a loading of 5-10 mol%.[2]
Step 2: Hydrogenation
-
Seal the reaction vessel securely.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.
-
Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS until the starting material is fully consumed.
Step 3: Work-up and Purification
-
Carefully depressurize the vessel and purge again with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
If the reaction was performed in acetic acid, neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.
Synthetic Workflow Diagram
Applications in Research and Drug Development
The value of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol lies in its potential as a versatile synthetic intermediate.
The Tetrahydroquinoline Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline nucleus is a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is capable of binding to multiple, unrelated biological targets, making it a frequent component of bioactive molecules.[1] Examples of approved drugs containing this core include the anti-arrhythmic agent Nicainoprol and the schistosomicide Oxamniquine.[2] Derivatives have also been investigated for anticancer, antiviral, and antimalarial properties.[2][8]
Potential as a Synthetic Intermediate
2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol possesses three key functional handles for further chemical elaboration:
-
Secondary Amine (NH): Can be readily N-alkylated or N-acylated to introduce a wide variety of substituents, modulating the compound's steric and electronic properties.
-
Phenolic Hydroxyl (OH): Can be converted to an ether or ester, or used as a directing group in electrophilic aromatic substitution reactions.
-
Aromatic Ring: Can undergo further substitution reactions to add functional groups that can fine-tune biological activity and pharmacokinetic profiles.
This trifunctional nature makes it a highly valuable starting material for building libraries of complex molecules for screening in drug discovery programs.[1]
Safety, Handling, and Storage
Disclaimer: This information is based on data for structurally similar compounds and general laboratory safety principles. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before handling.
Hazard Identification
Based on related tetrahydroquinoline derivatives, this compound should be treated as potentially hazardous.[4]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Irritation: May cause skin irritation.[4]
Recommended Handling Procedures
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wash hands and any exposed skin thoroughly after handling.[10]
-
Keep away from heat, sparks, and open flames.[11]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
References
- NextSDS. (n.d.). 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Information.
- Nova Molecular. (n.d.). SAFETY DATA SHEET.
- SAFETY DATA SHEET. (2025, September 24).
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Role of 2-Methyl-1,2,3,4-Tetrahydroquinoline in Advanced Chemical Synthesis.
- PubChemLite. (n.d.). 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol.
- PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.
- ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
- Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- ResearchGate. (n.d.). Synthesis of tetrahydroquinolones. Synthesis of... [Scientific Diagram].
- PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 4. nextsds.com [nextsds.com]
- 5. 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol | C10H13NO | CID 1380893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. novamolecular.com [novamolecular.com]
